

An In-depth Technical Guide to O-(4-Nitrophenyl)-L-serine in Research

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Compound of Interest		
Compound Name:	O-(4-Nitrophenyl)-L-serine	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of **O-(4-Nitrophenyl)-L-serine**, a versatile tool in biochemical research.

Core Principles and Applications

O-(4-Nitrophenyl)-L-serine is a derivative of the amino acid L-serine, where the hydroxyl group is esterified with a 4-nitrophenyl group. This modification imparts unique chemical properties that make it a valuable reagent in two primary areas of research:

- Enzyme Kinetics: It serves as a chromogenic substrate for various enzymes, particularly serine proteases. The enzymatic cleavage of the ester bond releases 4-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically. This allows for the continuous monitoring of enzyme activity and the determination of key kinetic parameters.[1]
- Chemical Synthesis: The 4-nitrophenoxy group is a good leaving group, making O-(4-Nitrophenyl)-L-serine a useful activated precursor for the synthesis of other L-serine derivatives. A notable application is in the synthesis of peptide thioesters, which are important intermediates in native chemical ligation for protein synthesis.

Chemical and Physical Properties

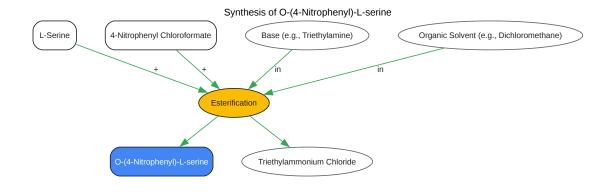


A summary of the key chemical and physical properties of **O-(4-Nitrophenyl)-L-serine** is presented in the table below.

Property	Value	Reference
Molecular Formula	C9H10N2O5	[1]
Molecular Weight	226.19 g/mol	[1]
Appearance	White to off-white solid	
Solubility	Soluble in organic solvents such as dichloromethane	[1]
Chemical Structure	N-(4-nitrophenyl)-L-serine	[2]

Synthesis of O-(4-Nitrophenyl)-L-serine

The synthesis of **O-(4-Nitrophenyl)-L-serine** is typically achieved through the esterification of L-serine with 4-nitrophenyl chloroformate in the presence of a base.[1]



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Figure 1: Synthetic scheme for O-(4-Nitrophenyl)-L-serine.

Experimental Protocol: Synthesis of O-(4-Nitrophenyl)-L-serine

This protocol is based on the general esterification reaction described in the literature.[1][3]

Materials:

- L-Serine
- · 4-Nitrophenyl chloroformate
- Triethylamine (Et₃N)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- · Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Suspend L-serine (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
- Cool the suspension in an ice bath.



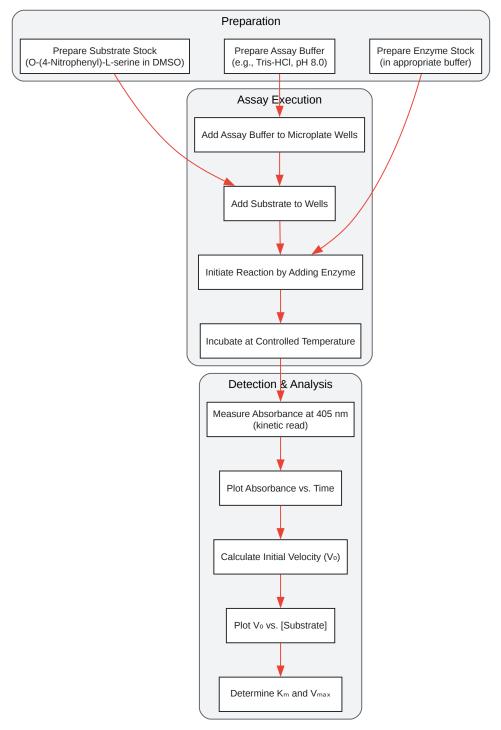
- Add triethylamine (2.2 equivalents) dropwise to the suspension while stirring.
- In a separate flask, dissolve 4-nitrophenyl chloroformate (1.1 equivalents) in anhydrous DCM.
- Add the 4-nitrophenyl chloroformate solution dropwise to the L-serine suspension over 30-60 minutes, maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel.

Application in Serine Protease Kinetics

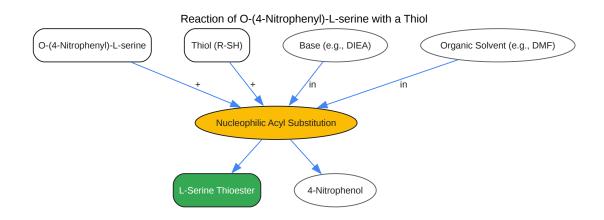
O-(4-Nitrophenyl)-L-serine can be used as a chromogenic substrate to determine the kinetic parameters of serine proteases, such as chymotrypsin. The enzyme catalyzes the hydrolysis of the ester bond, releasing 4-nitrophenol, which has a characteristic absorbance at 400-410 nm under alkaline conditions.[4][5][6]



Workflow for Serine Protease Assay







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